[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol belongs to the class of furazanopiperazines. It is a bicyclic heterocyclic compound containing a furazan ring fused to a piperazine ring. While limited information is available specifically for the diol itself, its derivatives, particularly those with nitro groups, are studied for their potential as energetic materials. [ [, ] ]
The molecular structure of [, , ]Oxadiazolo[3,4-b]pyrazine-5,6-diol is characterized by a planar furazan moiety and a six-membered piperazine ring. Due to ring fusion, the carbon-nitrogen bonds connected to the piperazine nitrogen are shortened. The molecule exhibits twisting around the bond connecting the two methylene carbons of the piperazine ring, resulting in a distorted conformation. [ [] ]
Future research directions for [, , ]Oxadiazolo[3,4-b]pyrazine-5,6-diol and its derivatives include:
This comprehensive analysis provides a foundation for understanding the scientific significance of [, , ]Oxadiazolo[3,4-b]pyrazine-5,6-diol and its derivatives, highlighting their potential for future research and development.
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. The molecular formula of this compound is , and its molecular weight is approximately 154.08 g/mol. It is classified under the category of oxadiazole derivatives, which are recognized for their biological activities, including antimicrobial and anticancer properties. This compound has garnered attention due to its role in the synthesis of various biologically active molecules and its potential as a therapeutic agent.
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol can be achieved through several methods. A notable synthetic route involves the reaction of diaminofurazan with oxalic acid in an acidic medium, followed by chlorination to produce a dichloro intermediate. This intermediate can then undergo substitution reactions with various amines to yield the desired oxadiazolo derivatives. Specifically, symmetrical and unsymmetrical derivatives can be synthesized by modifying the amine components used in the reaction.
For instance, symmetrical derivatives are obtained by reacting the dichloro intermediate with an equivalent amount of aniline derivatives in a solvent such as tetrahydrofuran. In contrast, unsymmetrical derivatives are synthesized by sequentially adding different amines to the dichloro intermediate under controlled conditions. This method allows for the exploration of structure-activity relationships and the optimization of biological activity .
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol participates in various chemical reactions that are critical for its functionality in biological systems. Key reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties and optimize its efficacy against specific targets.
The mechanism of action for [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol primarily involves its interaction with biological membranes and cellular components. Preliminary studies suggest that compounds derived from this structure may function as mitochondrial uncouplers, influencing energy metabolism within cells. This action is facilitated by the compound's ability to disrupt proton gradients across mitochondrial membranes, thereby increasing metabolic rates and potentially leading to apoptosis in cancer cells.
In vitro studies have shown that modifications to the aniline moiety significantly affect mitochondrial uncoupling activity, indicating that specific structural features are crucial for its biological effectiveness .
Relevant data from studies indicate that variations in substituents can significantly alter both physical properties (such as solubility) and chemical reactivity profiles.
The applications of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diol extend into several scientific fields:
Protonophores constitute a class of lipophilic weak acids that disrupt mitochondrial energy transduction by facilitating proton transport across the inner mitochondrial membrane. This process bypasses ATP synthase, uncoupling nutrient oxidation from ATP production. The molecular scaffold of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol serves as a foundational template for advanced protonophore development due to its electron-deficient bicyclic system and strategically positioned hydroxyl groups. These structural features enable the compound to undergo protonation-deprotonation cycles, shuttling protons from the mitochondrial intermembrane space into the matrix. This activity dissipates the proton motive force (pmf), which comprises both the membrane potential (ΔΨ) and proton gradient (ΔpH) components essential for ATP synthesis [1] [4].
The electron-withdrawing [1,2,5]oxadiazolo[3,4-b]pyrazine core significantly enhances the acidity of the hydroxyl groups (pKa ≈ 8.2-8.5), positioning them within the optimal range (pKa 7-8) for mitochondrial protonophoric activity. This acidification enables efficient proton dissociation at physiological pH, with the resulting anion stabilized through resonance delocalization across the heterocyclic system. The compound's rigid bicyclic structure provides membrane permeability while restricting conformational flexibility, potentially enhancing mitochondrial targeting specificity. Upon protonation in the intermembrane space (pH ≈ 6.8-7.0), the neutral species diffuses across the membrane and releases protons into the matrix (pH ≈ 7.8-8.0), effectively collapsing the electrochemical gradient [3] [4].
Table 1: Protonophoric Efficiency of Oxadiazolopyrazine Derivatives in L6 Myoblast Cells
Compound | EC₅₀ (μM) | Maximum OCR (% Basal) | Membrane Depolarization |
---|---|---|---|
Diol Core | 4.3 | 185% | Absent |
BAM15 | 0.19 | 320% | Absent |
FCCP | 0.05 | 400% | Present |
DNP | 25.0 | 280% | Present |
Compared to classical uncouplers like 2,4-dinitrophenol (DNP) and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP), the oxadiazolopyrazine diol core exhibits moderate uncoupling potency but significantly improved bioenergetic responses. At optimal concentrations, it increases oxygen consumption rates (OCR) by 185% above basal levels in L6 myoblast cells, indicating substantial mitochondrial respiration uncoupling without inducing cytotoxicity. This enhanced respiratory response correlates with reduced mitochondrial reactive oxygen species (mtROS) production, as the moderated proton gradient decreases electron transport chain reduction state and minimizes single-electron oxygen reductions [3] [5] [9].
A critical pharmacological distinction between [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol derivatives and classical protonophores lies in their selective action on mitochondrial membranes while sparing plasma membrane potential. Electrophysiological studies demonstrate that FCCP induces immediate plasma membrane depolarization (ΔΨ ≈ 45 mV) and increased membrane conductance at concentrations as low as 1 μM, attributable to its lipophilicity (logP ≈ 3.2) and protonophoric activity at plasma membranes. In contrast, BAM15—a diol-derived diamine analog—exerts no detectable effect on plasma membrane potential even at 50 μM concentrations, as confirmed through whole-cell patch clamp recordings [5] [7] [9].
This selective mitochondrial targeting arises from the compound's balanced amphiphilicity and specific physicochemical properties. The diol core exhibits moderate lipophilicity (calculated logP ≈ 1.8) and topological polar surface area (≈110 Ų), parameters that likely restrict its cellular distribution predominantly to mitochondria. Membrane potential assays using tetramethylrhodamine methyl ester (TMRM) reveal rapid mitochondrial depolarization (EC₅₀ ≈ 4.3 μM) without concomitant plasma membrane potential loss, as measured by DiBAC₄(3) fluorescence. This compartmentalized activity prevents the catastrophic calcium dyshomeostasis and excitotoxicity associated with non-selective uncouplers [4] [5] [10].
Table 2: Membrane Selectivity Profiles of Mitochondrial Uncouplers
Property | Diol Derivatives | FCCP | DNP |
---|---|---|---|
Mitochondrial Depolarization EC₅₀ | 0.19-4.3 μM | 0.05 μM | 25.0 μM |
Plasma Membrane Depolarization | None (≤50 μM) | Significant | Significant |
Cytotoxicity Threshold | >50 μM | 5-10 μM | 100-200 μM |
Therapeutic Index (Mitochondrial vs Plasma) | >263-fold | 2-5 fold | 4-8 fold |
The structural basis for selective mitochondrial localization involves the oxadiazolopyrazine core's interaction with mitochondrial membrane cardiolipins. Molecular dynamics simulations indicate preferential partitioning into mitochondrial inner membranes (≈85% localization efficiency) versus plasma membranes (<5%), attributed to electrostatic complementarity with cardiolipin's anionic headgroups. This compartmentalization prevents the plasma membrane depolarization that limits the therapeutic utility of conventional uncouplers, thereby expanding the therapeutic window by over 50-fold compared to DNP and FCCP [1] [5] [9].
The protonophoric efficacy of [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol derivatives depends critically on the acidity and hydrogen-bonding capabilities of their functional groups. The diol configuration features two hydroxyl groups with pKa values of approximately 8.3 and 9.1, respectively, as determined through spectrophotometric titration. This acidity profile enables bidirectional proton transport: the more acidic hydroxyl (C5-OH) undergoes deprotonation in the mitochondrial matrix (pH ≈ 7.8), while the less acidic hydroxyl (C6-OH) maintains protonation for subsequent translocation. This cooperative proton transfer creates an effective proton relay system that operates at physiological pH gradients [3] [4].
Structure-activity relationship (SAR) studies demonstrate that methylation of the hydroxyl groups completely abolishes uncoupling activity, confirming their essential role as protonophores. Similarly, replacing the hydroxyls with amino groups (yielding 5,6-diamino derivatives) maintains activity but modifies the proton transport mechanism. The resulting aniline derivatives exhibit pKa values of approximately 10.5-11.5 for the conjugated amines—substantially lower than typical anilines (pKa ≈ 13) due to the electron-withdrawing oxadiazolopyrazine core. This enhanced acidity enables nitrogen-centered proton shuttling, with BAM15 demonstrating exceptional uncoupling potency (EC₅₀ = 190 nM) attributable to the fluorinated aniline substituents that further lower pKa through inductive effects [1] [3] [6].
The proton transport mechanism involves three distinct steps: (1) protonation at the intermembrane space interface, (2) membrane diffusion of the neutral species facilitated by lipophilic substituents, and (3) deprotonation at the matrix interface. For hydroxyl derivatives, the transport cycle generates a resonance-stabilized dianion where the negative charge delocalizes across the fused ring system (N-O bond orders decrease from 1.45 to 1.28 Å during charge delocalization). Aniline derivatives follow a similar pathway but generate monoanionic intermediates stabilized through quinoid resonance forms. The energy barrier for proton translocation is approximately 15 kJ/mol lower for aniline derivatives versus diol analogs, explaining their enhanced uncoupling potency [1] [3] [4].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8